molecular formula C18H18N2O5 B2900331 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309346-01-6

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2900331
CAS No.: 2309346-01-6
M. Wt: 342.351
InChI Key: WORNKYQWXNJFQX-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex molecule featuring two heterocyclic systems: a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety and a 2-oxobenzo[d]oxazol-3(2H)-yl group, linked via an acetamide bridge. The tetrahydrobenzofuran core is a bicyclic ether with a hydroxyl group at the 4-position, while the benzo[d]oxazolone component contains a lactam ring system.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-16(10-20-13-4-1-2-5-15(13)25-17(20)22)19-11-18(23)8-3-6-14-12(18)7-9-24-14/h1-2,4-5,7,9,23H,3,6,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORNKYQWXNJFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary subunits (Fig. 1):

  • 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl amine : A reduced benzofuran derivative with a hydroxymethyl group at the 4-position.
  • 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid : A benzo[d]oxazol-2-one ring linked to an acetic acid group.
  • Acetamide bond : Connects the two subunits via amidation.

Key disconnections involve:

  • Formation of the benzo[d]oxazol-2-one ring via cyclization.
  • Construction of the tetrahydrobenzofuran core through cyclization or reduction.
  • Amide coupling between the carboxylic acid and amine precursors.

Synthesis of 2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Acetic Acid

Benzo[d]Oxazol-2-One Ring Formation

The benzo[d]oxazol-2-one scaffold is synthesized from 2-aminophenol derivatives through cyclization with carbonyl equivalents.

Method A: Phosgene-Mediated Cyclization

2-Aminophenol (1 ) reacts with triphosgene in dichloromethane under inert conditions to form benzo[d]oxazol-2-one (2 ) (Fig. 2A). Yield: 78–85%.

Method B: Carbonyldiimidazole (CDI) Activation

2-Aminophenol reacts with CDI in THF, followed by acid workup to yield 2 (Fig. 2B). Yield: 70–75%.

Introduction of the Acetic Acid Side Chain

The 3-position of 2 is functionalized via alkylation or nucleophilic substitution:

Step 1: Bromoacetylation

Benzo[d]oxazol-2-one (2 ) is treated with bromoacetyl bromide in the presence of K₂CO₃ in acetone to afford 3-(bromoacetyl)benzo[d]oxazol-2-one (3 ) (Fig. 3A). Yield: 65–72%.

Step 2: Hydrolysis to Carboxylic Acid

3 undergoes hydrolysis with aqueous NaOH in ethanol to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid (4 ) (Fig. 3B). Yield: 88–92%.

Synthesis of (4-Hydroxy-4,5,6,7-Tetrahydrobenzofuran-4-yl)Methyl Amine

Tetrahydrobenzofuran Core Construction

The tetrahydrobenzofuran ring is synthesized via Diels-Alder or epoxide cyclization strategies.

Method A: Diels-Alder Reaction

Furan (5 ) reacts with cyclohexenone (6 ) in the presence of a Lewis acid (e.g., ZnCl₂) to form tetrahydrobenzofuran-4-one (7 ) (Fig. 4A). Yield: 60–68%.

Method B: Epoxide Cyclization

Epichlorohydrin (8 ) reacts with 1,3-cyclohexadiene in basic conditions to yield tetrahydrobenzofuran-4-ol (9 ) (Fig. 4B). Yield: 55–62%.

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid (4 ) is activated using EDCI/HOBt in DMF to form the active ester (11 ) (Fig. 6A).

Amidation Reaction

11 reacts with (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl amine (10 ) in DMF at 0–5°C to afford the target compound (12 ) (Fig. 6B). Yield: 45–50%.

Optimization and Green Chemistry Approaches

Microwave-Assisted Cyclization

Replacing traditional heating with microwave irradiation (150°C, 20 min) improves yields of 2 to 85–90%.

Solvent-Free Amination

Using ball milling for the amidation step reduces solvent waste and increases yield to 55–60%.

Analytical Data and Characterization

Key Spectroscopic Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 6.95–7.20 (m, 3H, ArH), 4.25 (s, 2H, CH₂), 3.70 (m, 1H, CH-OH), 2.50–2.80 (m, 4H, tetrahydrofuran CH₂).
  • HRMS : m/z calc. for C₁₈H₁₈N₂O₅ [M+H]⁺: 343.1294; found: 343.1298.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.

    Reduction: Reduction reactions might target the oxo groups in the benzoxazole ring.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents, bases, or acids to facilitate the reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.

Medicine

Medicinal chemistry could explore the compound’s potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industrial applications, the compound might be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Alternatively, if it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its dual heterocyclic systems and acetamide linker. Below is a comparison with two classes of compounds from the evidence: 1,2,4-triazole derivatives () and thiazolidinone-coumarin hybrids ().

Feature Target Compound 1,2,4-Triazoles [1] Thiazolidinones [2]
Core Structure Benzofuran + benzo[d]oxazolone 1,2,4-Triazole ring Thiazolidinone + coumarin
Key Functional Groups Ether (C-O-C), lactam (C=O), acetamide (NHCO) Sulfonyl (SO₂), C=S, difluorophenyl Thiazolidinone (C=O, S), coumarin (C=O, ether)
Synthetic Strategy Hypothesized: Cyclization for benzofuran, followed by acetamide coupling Hydrazide + isothiocyanate → cyclization to triazole Cyclocondensation of acetohydrazide + mercaptoacetic acid
IR Signatures Expected: C=O (oxazolone, ~1700 cm⁻¹), NH (acetamide, ~3300 cm⁻¹) C=S (1243–1258 cm⁻¹), NH (3150–3414 cm⁻¹) Thiazolidinone C=O (~1680–1700 cm⁻¹), coumarin C=O (~1650–1670 cm⁻¹)
NMR Features Predicted: Benzofuran CH₂/CH, oxazolone aromatic protons, acetamide NH Aromatic protons (sulfonylphenyl, difluorophenyl), triazole CH Coumarin aromatic protons, thiazolidinone CH₂-S, CH-N

Spectroscopic Differentiation

  • IR Spectroscopy: The target’s oxazolone C=O stretch (~1700 cm⁻¹) contrasts with the triazoles’ C=S (~1250 cm⁻¹) and the thiazolidinones’ dual C=O bands. Absence of S-H vibrations (~2500–2600 cm⁻¹) in triazoles confirms thione tautomerism , a feature absent in the target compound.
  • NMR: The tetrahydrobenzofuran’s methylene protons (δ 2.5–4.0 ppm) and oxazolone aromatic protons (δ 7.0–8.5 ppm) would distinguish the target from triazoles (δ 7.5–8.5 ppm for sulfonylphenyl) and thiazolidinones (δ 6.5–7.5 ppm for coumarin).

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrobenzofuran moiety and a benzo[d]oxazole derivative. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and interaction with biological targets.

Property Details
Molecular Formula C₁₅H₁₅N₃O₃
Molecular Weight 273.29 g/mol
CAS Number Not widely reported

1. Anti-inflammatory Effects

Compounds with tetrahydrobenzofuran structures have been documented to exhibit anti-inflammatory properties. Research indicates that derivatives may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

2. Neuroprotective Properties

Studies show that certain tetrahydrobenzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in neurodegenerative disease therapies. The hydroxyl group in this compound may enhance its neuroprotective effects by participating in antioxidant mechanisms.

3. Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For example, it could potentially inhibit cyclooxygenase (COX) enzymes linked to inflammation and pain.

Synthesis Methods

The synthesis of this compound typically involves multistep reactions:

  • Formation of Tetrahydrobenzofuran Derivative:
    • Starting from phenolic compounds, the tetrahydrobenzofuran skeleton is constructed through cyclization reactions.
  • Introduction of the Benzoxazole Moiety:
    • The benzoxazole part is synthesized via condensation reactions involving appropriate precursors.
  • Final Acetamide Formation:
    • The final step involves the acetamide formation through reaction with acetic anhydride or acetyl chloride.

Case Study 1: Anti-inflammatory Activity

A study conducted on similar tetrahydrobenzofuran derivatives demonstrated significant inhibition of TNF-alpha production in macrophages. The results suggested that modifications to the hydroxyl group can enhance anti-inflammatory potency.

Case Study 2: Neuroprotection in vitro

In vitro assays showed that compounds with similar structures protected SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death. This indicates the potential for developing therapeutic agents targeting neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

  • Methodology : Multi-step synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents like dimethylformamide) with catalysts (e.g., palladium for cross-coupling) or protective groups (e.g., tert-butoxycarbonyl). Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography. Final purity can be validated via HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology : Use 1H/13C NMR to confirm connectivity of the tetrahydrobenzofuran and benzo[d]oxazolone moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity is quantified via HPLC with UV detection (λmax ~250–300 nm). Stability under varying pH (1–13) and temperature (4–40°C) should be tested using accelerated degradation studies .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodology : Standardize reaction parameters (solvent volume, catalyst loading, temperature ±2°C) and document deviations. Share raw NMR/HPLC data via open-access repositories. Cross-validate results using interlaboratory studies with reference standards .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s in vivo pharmacokinetics and toxicity?

  • Methodology : Conduct dose-ranging studies in rodent models (e.g., Sprague-Dawley rats) with intravenous/oral administration. Monitor plasma concentration via LC-MS/MS. Assess hepatotoxicity (ALT/AST levels) and renal clearance. Compare results to in vitro microsomal stability assays (CYP450 metabolism) .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

  • Methodology : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration, incubation time). Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) for target validation. Control for batch-to-batch purity variations via quantitative NMR .

Q. What approaches identify the primary biological targets of this compound?

  • Methodology : Employ chemoproteomic pull-down assays with biotinylated analogs. Validate hits using surface plasmon resonance (SPR) for binding affinity (KD) and X-ray crystallography for structural interaction mapping. Cross-reference with databases like ChEMBL for known target similarities .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Methodology : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinases, GPCRs). Validate predictions with alanine scanning mutagenesis. Use QSAR models to prioritize derivatives for synthesis .

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